Tiadenol

Description

Structure

3D Structure

Properties

CAS No. |

6964-20-1 |

|---|---|

Molecular Formula |

C14H30O2S2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

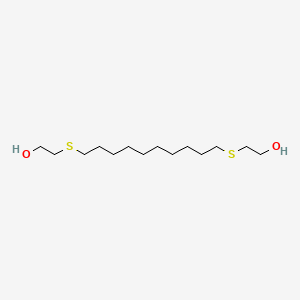

2-[10-(2-hydroxyethylsulfanyl)decylsulfanyl]ethanol |

InChI |

InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2 |

InChI Key |

WRCITXQNXAIKLR-UHFFFAOYSA-N |

SMILES |

C(CCCCCSCCO)CCCCSCCO |

Canonical SMILES |

C(CCCCCSCCO)CCCCSCCO |

Appearance |

Solid powder |

melting_point |

69.5 °C |

Other CAS No. |

6964-20-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,2'-(decamethylenedithio)-diethanol bis(2- hydroxyethylthio)-1,10-decane bis(hydroxy-2-ethylthio)-1,10-decane BS 530 Fonlipol LL 1558 thiadenol tiadenol tiadenolo |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of Tiadenol on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol is a hypolipidemic agent that has demonstrated significant effects on lipid metabolism, primarily through the reduction of plasma triglycerides. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on lipid metabolism pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. This compound, chemically known as bis(hydroxyethylthio) 1-10 decane, is a lipid-lowering agent that has been investigated for its efficacy in managing hypertriglyceridemia.[1][2] This document synthesizes the available scientific literature to provide an in-depth analysis of this compound's effects on the intricate network of lipid metabolism.

Quantitative Effects of this compound on Lipid Profiles

Clinical studies have quantified the impact of this compound on various lipid parameters, particularly in patients with hypertriglyceridemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Plasma Lipids in Type IV Hypertriglyceridemic Patients

| Parameter | Patient Population | Percentage Change | Reference |

| Plasma Triglycerides | Diet-responsive | -42% | [2] |

| VLDL Triglycerides | Stable, long-term treatment | -45% | [2] |

| LDL Triglycerides | Stable, long-term treatment | -25% | [2] |

| HDL Triglycerides | Stable, long-term treatment | -25% | [2] |

| LDL Cholesterol | Type IIA | -17.6% | [3] |

Table 2: Effect of this compound on VLDL Apoprotein E

| Parameter | Initial Level (% of VLDL proteins) | Level After this compound (% of VLDL proteins) | Reference |

| Apoprotein E | 15.2 ± 4.9 | 11.9 ± 5.9 | [2] |

Molecular Mechanisms of Action

This compound's primary mechanism of action involves the modulation of several key pathways in lipid metabolism. It is recognized as a peroxisome proliferator, suggesting a central role for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]

Activation of PPARα and Downstream Effects

PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism, particularly in the liver.[5] Upon activation by ligands such as fibrate drugs and fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism.

While direct binding studies with this compound are not extensively detailed in the available literature, its classification as a peroxisome proliferator strongly implies its function as a PPARα agonist.[4] The downstream consequences of this activation are central to its lipid-lowering effects.

Enhancement of Fatty Acid Oxidation

A key outcome of PPARα activation is the increased expression of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation. This includes carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation, and acyl-CoA oxidase, a key enzyme in the peroxisomal β-oxidation pathway.[7][8] By stimulating fatty acid catabolism, this compound reduces the intracellular availability of fatty acids for triglyceride synthesis.

Regulation of Lipoprotein Metabolism

This compound influences the levels of circulating lipoproteins through several mechanisms:

-

Suppression of Hepatic VLDL Production: By enhancing fatty acid oxidation, this compound decreases the substrate pool for the hepatic synthesis of triglycerides, which are essential components of Very-Low-Density Lipoproteins (VLDL). This leads to reduced VLDL secretion from the liver.

-

Modulation of Lipoprotein Lipase (LPL) Activity: Some evidence suggests that this compound may enhance the activity of LPL, an enzyme that hydrolyzes triglycerides in circulating chylomicrons and VLDL, thereby facilitating the clearance of these lipoproteins from the plasma.

-

Reduction of Apolipoprotein C-III (ApoC-III): Although not definitively shown for this compound, other PPARα agonists are known to suppress the expression of ApoC-III, an inhibitor of LPL. A reduction in ApoC-III would lead to increased LPL activity and enhanced clearance of triglyceride-rich lipoproteins.

Inhibition of Lipogenesis

The activation of PPARα can also indirectly lead to the suppression of lipogenesis. The master regulators of fatty acid synthesis are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c. While the direct effect of this compound on SREBP-1c is not well-documented, the overall shift in metabolic flux towards fatty acid oxidation and away from synthesis is a hallmark of PPARα activation.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its investigation.

Caption: Proposed signaling pathway of this compound via PPARα activation.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following sections outline the general methodologies employed in the clinical and preclinical studies of this compound.

Clinical Studies

-

Patient Population: Studies have typically enrolled adult patients with hypertriglyceridemia, often classified according to the Fredrickson classification (e.g., Type IV, Type IIa, Type IIb).[1][2][11] Patients may be either responsive or non-responsive to dietary interventions.

-

Dosage and Administration: this compound has been administered orally. One study reported a dosage of 5 tablets per day, although the exact strength per tablet was not specified.[11]

-

Treatment Duration: Both short-term and longer-term investigations have been conducted, with treatment periods ranging from several weeks to months.[2][11]

-

Lipid Analysis: Plasma lipid profiles, including total cholesterol, triglycerides, and lipoprotein fractions (VLDL, LDL, HDL), were assessed. While specific methods are not always detailed in the abstracts, standard clinical laboratory techniques involving enzymatic assays and ultracentrifugation for lipoprotein separation are presumed.

Preclinical (Animal) Studies

-

Animal Models: Preclinical studies have utilized rodent models to investigate the mechanisms of this compound. Normolipidemic rats have been used to assess baseline effects, while models of induced hyperlipidemia, such as Triton-induced hyperlipidemia and high-fat diet-induced hypercholesterolemia, have also been employed.[4]

-

Dosage and Administration: this compound and its metabolites have been administered orally to animals.

-

Biochemical Analyses:

-

Lipid Profiling: Serum and liver triglyceride and cholesterol levels were measured.[4]

-

Enzyme Activity Assays: The activity of key metabolic enzymes, such as peroxisomal catalase and palmitoyl-CoA oxidase, were determined from tissue homogenates using spectrophotometric or other biochemical assays.[4]

-

Histological Analysis: Liver tissue has been examined for hepatomegaly and proliferation of the smooth endoplasmic reticulum.[4]

-

Gene Expression Analysis

-

Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for quantifying mRNA levels of target genes. Total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers.[12]

-

Target Genes: Key genes of interest in the context of this compound's action include those involved in fatty acid oxidation (CPT-1, Acyl-CoA oxidase), lipogenesis (SREBP-1c, Fatty Acid Synthase), and lipoprotein metabolism (ApoC-III, LPL).

Conclusion

This compound exerts its lipid-lowering effects, particularly on triglycerides, through a multi-faceted mechanism centered on the activation of the nuclear receptor PPARα. This leads to a metabolic shift towards increased fatty acid oxidation and reduced hepatic VLDL production. The quantitative data from clinical trials support its efficacy in specific patient populations with hypertriglyceridemia. Further research to elucidate the precise dose-response relationship and to obtain more detailed quantitative data on gene expression changes will provide a more complete understanding of this compound's therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease.

References

- 1. [Clinical study on the antilipemic effect of this compound (Eulip)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clofibrate and this compound treatment in hyperlipoproteinemias. A comparative trial of drugs affecting lipoprotein catabolism and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental studies on pharmacology, metabolism and toxicology with this compound-disulfoxide. Dissociation of lipid lowering effects and the induction of peroxisomal and microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Gene Regulation by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of peroxisomal acyl-CoA oxidase by 3-thia fatty acid, in hepatoma cells and hepatocytes in culture is modified by dexamethasone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. [Thiadenol in the short-term treatment of patients with blood lipid disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Tiadenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol, a hypolipidemic agent, has demonstrated notable efficacy in modulating lipid profiles, particularly in the management of hypertriglyceridemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development. The content encompasses a historical perspective on its discovery, a detailed, plausible synthesis protocol, and an in-depth analysis of its multifaceted mechanism of action. Quantitative data from clinical studies are presented in a structured format for clarity. Furthermore, this guide includes detailed experimental protocols for relevant biological assays and utilizes Graphviz diagrams to visually represent key pathways and workflows, adhering to stringent design specifications for optimal clarity and utility.

Discovery and Historical Context

This compound, chemically known as 2,2'-[decane-1,10-diylbis(thio)]diethanol, emerged as a novel hypolipidemic agent from the research efforts of Laboratori Guidotti S.p.A., an Italian pharmaceutical company.[1][2][3] While the specific individuals behind its discovery are not extensively documented in publicly available literature, early clinical research published in the late 1970s and early 1980s solidified its position as a potential therapeutic agent for dyslipidemia. A pivotal study by Franceschini et al. in 1981 investigated its effects in patients with type IV hypertriglyceridemia, providing key insights into its clinical efficacy and differentiating its mechanism from existing lipid-lowering drugs of the time, such as clofibrate.[4]

Synthesis of this compound

The synthesis of this compound involves a straightforward nucleophilic substitution reaction. The most plausible and commonly referenced method is the reaction of 1,10-decanedithiol (B1670034) with 2-chloroethanol (B45725). This reaction, a double S-alkylation, forms the core structure of the this compound molecule.

Reaction Scheme

Caption: Synthesis of this compound from 1,10-decanedithiol and 2-chloroethanol.

Detailed Experimental Protocol

The following protocol is a detailed, plausible procedure for the synthesis of this compound, adapted from established methods for similar thiol-alkylation reactions.

Materials:

-

1,10-Decanedithiol

-

2-Chloroethanol

-

Sodium metal

-

Absolute Ethanol (B145695)

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, dropping funnel, etc.)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 250 mL of absolute ethanol. Cautiously add sodium metal (2 molar equivalents relative to 1,10-decanedithiol) in small pieces while stirring under a nitrogen atmosphere. Allow the sodium to dissolve completely to form sodium ethoxide.

-

Addition of 1,10-Decanedithiol: To the freshly prepared sodium ethoxide solution, add 1,10-decanedithiol (1 molar equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction with 2-Chloroethanol: Following the addition of the dithiol, add 2-chloroethanol (2.2 molar equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the residue, add 200 mL of dichloromethane and 100 mL of water. Separate the organic layer, and wash it twice with 100 mL of saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Mechanism of Action

The mechanism of action of this compound is multifaceted, involving several pathways that collectively contribute to its lipid-lowering effects. There have been some conflicting reports in the literature, particularly concerning its impact on lipoprotein lipase (B570770) (LPL) activity.

Modulation of Lipoprotein Metabolism

A key aspect of this compound's action is its influence on very-low-density lipoprotein (VLDL) metabolism. It is understood to suppress the hepatic production and secretion of VLDL particles.[5] This leads to a subsequent reduction in plasma triglyceride levels, as VLDL is the primary carrier of endogenous triglycerides.

The role of this compound in lipoprotein lipase (LPL) activity has been a subject of debate. An early, significant study by Franceschini et al. (1981) reported that the reduction in plasma triglycerides was not accompanied by an activation of plasma lipoprotein or hepatic lipases.[4] However, more recent reviews suggest that this compound may enhance the activity of LPL, which would accelerate the breakdown of triglycerides in chylomicrons and VLDL.[5] This discrepancy may be due to different experimental conditions or patient populations. Further research is warranted to definitively clarify the direct effect of this compound on LPL.

Signaling Pathways

The signaling pathways through which this compound exerts its effects on lipid metabolism are not fully elucidated. However, based on its known effects, a proposed pathway can be visualized.

Caption: Proposed signaling pathways for this compound's mechanism of action.

Antioxidant Properties

This compound has also been reported to possess antioxidant properties.[5] This activity may contribute to its overall cardiovascular benefits by reducing oxidative stress, a key factor in the pathogenesis of atherosclerosis. The antioxidant mechanism is likely attributed to the sulfur atoms in its structure, which can scavenge free radicals.

Quantitative Data

The clinical efficacy of this compound has been demonstrated in studies focusing on patients with hypertriglyceridemia. The following table summarizes the key quantitative findings from the study by Franceschini et al. (1981).

| Parameter | Patient Group | Treatment Duration | Dosage | Percentage Change |

| Plasma Triglycerides | Diet-responsive type IV | Short-term | Not specified | -42%[4] |

| VLDL Triglycerides | Stable type IV | Long-term | Not specified | -45%[4] |

| LDL Triglycerides | Stable type IV | Long-term | Not specified | -25%[4] |

| HDL Triglycerides | Stable type IV | Long-term | Not specified | -25%[4] |

| VLDL Apoprotein E | Stable type IV | Long-term | Not specified | -21.7% (from 15.2% to 11.9% of VLDL proteins)[4] |

No significant changes were observed in the cholesterol content of LDL and HDL.[4]

Experimental Protocols

In Vivo Model of Hyperlipidemia in Rats

This protocol describes a common method to induce hyperlipidemia in rats, which can be utilized to evaluate the efficacy of compounds like this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

High-fat diet (HFD): typically composed of standard chow supplemented with cholesterol, cholic acid, and a fat source like lard or coconut oil.

-

This compound (or vehicle control)

-

Blood collection supplies

-

Lipid profile analysis kits

Procedure:

-

Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C) for one week with free access to standard chow and water.

-

Induction of Hyperlipidemia: Divide the rats into a control group (standard chow) and an experimental group (HFD). Feed the respective diets for 4-8 weeks to induce a hyperlipidemic state.

-

Treatment: Following the induction period, divide the HFD-fed rats into a vehicle control group and a this compound treatment group. Administer this compound (at a predetermined dose) or vehicle orally once daily for a specified duration (e.g., 4 weeks).

-

Blood Collection and Analysis: At the end of the treatment period, collect blood samples from the rats after an overnight fast. Centrifuge the blood to obtain serum.

-

Biochemical Analysis: Analyze the serum for total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available kits.

Caption: Experimental workflow for in vivo evaluation of this compound in a rat model of hyperlipidemia.

Conclusion

This compound stands as a significant molecule in the landscape of hypolipidemic agents, with a mechanism of action that appears to be distinct from many other drugs in its class. Its ability to effectively lower triglycerides, primarily through the suppression of hepatic VLDL production, makes it a valuable compound for further research and potential therapeutic development. This guide has provided a comprehensive synthesis of the available technical information on this compound, from its discovery and chemical synthesis to its biological effects and methods for its evaluation. The structured presentation of data, detailed protocols, and visual representations of pathways are intended to facilitate a deeper understanding and inspire future investigations into this promising therapeutic agent. Further research to definitively elucidate its interaction with lipoprotein lipase and to obtain more detailed pharmacokinetic and pharmacodynamic data is highly encouraged.

References

- 1. Home [labguidotti.it]

- 2. About Us [labguidotti.it]

- 3. Home [labguidotti.it]

- 4. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Tiadenol: A Technical Guide to its Chemical Properties and Hypolipidemic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol is a hypolipidemic agent that has demonstrated efficacy in reducing plasma triglyceride levels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The document details its effects on lipid metabolism, including the enhancement of lipoprotein lipase (B570770) activity and the suppression of very-low-density lipoprotein (VLDL) secretion. While the precise signaling pathways are still under investigation, evidence suggests a role for peroxisome proliferation. This guide also compiles available quantitative data on its therapeutic effects and outlines general experimental protocols relevant to the study of its pharmacological activity.

Chemical Structure and Properties

This compound, with the CAS Registry Number 6964-20-1, is chemically known as 2,2'-[decane-1,10-diylbis(thio)]diethanol.[1][2] Its structure is characterized by a ten-carbon aliphatic chain flanked by two thioethanol groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 6964-20-1 | [1][2] |

| Molecular Formula | C₁₄H₃₀O₂S₂ | [1][2] |

| Molecular Weight | 294.52 g/mol | [1][2] |

| IUPAC Name | 2,2'-[decane-1,10-diylbis(thio)]diethanol | [2] |

| Synonyms | 1,10-Bis(2-hydroxyethylthio)decane, LL-1558, Delipid, Eulip, Fonlipol, Tiaden, Tiaterol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 69.5 °C | [1] |

| Solubility | Soluble in ethanol, chloroform, and DMSO. Practically insoluble in water. | [1][2] |

| SMILES | OCCSCCCCCCCCCCSCCO | [2] |

| InChI | InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2 | [2] |

Mechanism of Action and Pharmacology

This compound exerts its hypolipidemic effects primarily by modulating triglyceride metabolism. Clinical studies have shown that this compound significantly reduces plasma triglycerides, with a particularly pronounced effect on very-low-density lipoproteins (VLDL).[1]

Effects on Lipoprotein Lipase (LPL)

This compound is understood to enhance the activity of lipoprotein lipase (LPL), a key enzyme responsible for the hydrolysis of triglycerides within chylomicrons and VLDL. This increased LPL activity facilitates the clearance of triglyceride-rich lipoproteins from the circulation.

Suppression of VLDL Secretion

In addition to enhancing LPL activity, this compound also appears to suppress the hepatic production and secretion of VLDL particles. This dual action of promoting clearance and reducing production contributes to its overall triglyceride-lowering effect.

Peroxisome Proliferation

Some evidence suggests that this compound may act as a peroxisome proliferator. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that play a critical role in the regulation of lipid metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. While a direct, high-affinity interaction with PPARα has not been definitively established for this compound, its effects on lipid metabolism are consistent with the activation of this pathway. Further research is required to fully elucidate the specific molecular interactions and signaling cascades involved.

The proposed mechanism of action for this compound is depicted in the following diagram:

References

- 1. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiadenol: An Examination of its Relationship with Peroxisome Proliferator-Activated Receptors (PPARs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tiadenol and PPARs

This compound, chemically known as bis(hydroxyethylthio)1,10-decane, is a lipid-lowering drug.[1] Its primary therapeutic action is the reduction of plasma triglycerides.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main isoforms:

-

PPARα: Highly expressed in the liver, kidney, heart, and muscle. It is a major regulator of fatty acid transport and oxidation. Fibrates, a class of lipid-lowering drugs, are well-known PPARα agonists.

-

PPARγ: Predominantly found in adipose tissue, it plays a key role in adipogenesis and insulin (B600854) sensitivity. Thiazolidinediones, used to treat type 2 diabetes, are potent PPARγ agonists.

-

PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.

Given the role of PPARs, particularly PPARα, in lipid metabolism, investigating the potential of lipid-lowering agents like this compound to act as PPAR agonists is a critical area of pharmacological research.

Evidence Regarding this compound and PPAR Agonism

The current body of evidence suggests that this compound's primary mechanism of action is distinct from that of classical PPAR agonists like fibrates.

Dissociation from Fibrate-like Activity

Early comparative studies distinguished this compound's mode of action from that of clofibrate (B1669205), a well-established PPARα agonist. These studies noted differences in their effects on lipoprotein metabolism, suggesting divergent underlying mechanisms.[1]

Lack of Peroxisome Proliferation at Therapeutic Doses

A pivotal study on this compound-disulfoxide, the major and active metabolite of this compound, demonstrated that at hypolipidemic doses, the compound does not induce hepatomegaly or the proliferation of peroxisomal enzymes such as catalase and palmitoyl-CoA oxidase. This is a critical finding, as the induction of these enzymes is a hallmark of PPARα activation and the phenomenon of peroxisome proliferation. The absence of this effect at therapeutic concentrations strongly indicates that this compound's lipid-lowering activity is not dependent on PPARα agonism.

Interestingly, the same study reported that at supra-pharmacological (non-therapeutic) doses, both this compound and its metabolite did lead to an induction of peroxisomal enzyme activities. This suggests that at very high concentrations, this compound might have a weak or indirect effect on the pathways that regulate peroxisome proliferation. However, this is not considered its primary therapeutic mechanism.

Established Mechanisms of Action of this compound

The hypolipidemic effects of this compound are primarily attributed to the following mechanisms:

-

Enhancement of Lipoprotein Lipase (B570770) (LPL) Activity: this compound has been shown to increase the activity of LPL, an enzyme crucial for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL). This accelerated breakdown of triglycerides leads to a reduction in their plasma levels.

-

Suppression of Hepatic VLDL Production: this compound is also understood to inhibit the synthesis and secretion of VLDL from the liver. By reducing the output of VLDL, a precursor to low-density lipoprotein (LDL), this compound contributes to the overall reduction of circulating atherogenic lipoproteins.

The following diagram illustrates the proposed primary mechanism of action of this compound on lipid metabolism.

Experimental Protocols for Assessing PPAR Agonism

While there is no direct evidence in the reviewed literature of this compound being subjected to a full panel of PPAR agonist assays, this section outlines the standard experimental protocols that would be employed to definitively determine such activity.

In Vitro Assays

-

Ligand Binding Assays:

-

Objective: To determine if a compound directly binds to the ligand-binding domain (LBD) of PPAR isoforms.

-

Methodology: Competitive binding assays are commonly used. This involves incubating a specific PPAR isoform's LBD with a radiolabeled or fluorescently labeled known PPAR agonist (tracer) in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the test compound to displace the tracer is measured, and from this, the binding affinity (Ki) or the concentration required for 50% inhibition of binding (IC50) can be calculated.

-

-

Cell-Based Transactivation Assays (Reporter Gene Assays):

-

Objective: To assess whether the binding of a compound to a PPAR isoform leads to the activation of target gene transcription.

-

Methodology: A suitable cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:

-

An expression vector for the full-length PPAR isoform or its LBD fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). The transfected cells are then treated with the test compound. An increase in the reporter gene expression, measured by its activity (e.g., luminescence), indicates that the compound is an agonist for that PPAR isoform. Dose-response curves are generated to determine the half-maximal effective concentration (EC50).

-

-

The following diagram illustrates a typical workflow for in vitro PPAR agonist testing.

In Vivo Studies

-

Objective: To confirm the in vitro findings and assess the physiological effects of the compound in a living organism.

-

Methodology: Animal models, often rodents, are treated with the test compound. The expression levels of known PPAR target genes in relevant tissues (e.g., liver for PPARα) are then measured using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis. An upregulation of these target genes would be indicative of PPAR agonism. Additionally, physiological parameters such as liver weight and the presence of peroxisome proliferation (assessed via electron microscopy and specific enzyme activity assays) are examined.

Quantitative Data Summary

Due to the lack of evidence supporting this compound as a direct PPAR agonist, there is no available quantitative data from ligand binding or transactivation assays to populate in the tables below. These tables are provided as a template for how such data would be presented if available.

Table 1: Hypothetical Ligand Binding Affinity of this compound for PPAR Isoforms

| Compound | PPARα Ki (nM) | PPARγ Ki (nM) | PPARδ Ki (nM) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Reference Agonist | Value | Value | Value |

Table 2: Hypothetical Functional Activity of this compound on PPAR Isoforms

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Reference Agonist | Value | Value | Value |

Conclusion

References

Tiadenol's Dichotomous Impact on Lipoprotein Lipase Activity: A Technical Review

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the multifaceted and at times contradictory effects of the hypolipidemic agent tiadenol on lipoprotein lipase (B570770) (LPL) activity. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to provide a deeper understanding of this compound's mechanism of action.

The role of this compound in lipid metabolism has been a subject of scientific inquiry, with a particular focus on its influence on lipoprotein lipase (LPL), a critical enzyme in triglyceride hydrolysis. While generally considered to enhance LPL activity, a closer examination of the evidence reveals a more nuanced and context-dependent relationship. This guide aims to dissect these complexities, offering a clear and data-driven overview for the scientific community.

Core Mechanism of Action: A Tale of Two Pathways

This compound's primary therapeutic effect lies in its ability to lower plasma triglyceride levels. This is achieved through a dual mechanism: the modulation of LPL activity and the suppression of hepatic very-low-density lipoprotein (VLDL) production.[1][2] However, the extent to which each pathway contributes to the overall lipid-lowering effect appears to vary across different physiological and pathological states.

One perspective posits that this compound directly enhances the activity of LPL, thereby accelerating the breakdown of triglycerides in chylomicrons and VLDL.[1][2] This enzymatic activation facilitates the clearance of free fatty acids by peripheral tissues for utilization rather than storage.[1] Conversely, a notable study in patients with type IV hypertriglyceridemia demonstrated a significant reduction in plasma triglycerides without a corresponding activation of plasma lipoprotein or hepatic lipases.[3] This suggests that in certain patient populations, the primary mechanism of action may be independent of direct LPL stimulation.

Further research in animal models has added another layer to this complex picture. In rats with sucrose-induced hypertriglyceridemia, this compound treatment led to a significant increase in several plasma post-heparin lipolytic enzymes, including LPL.[4][5] This finding supports the hypothesis of LPL activation but also underscores the potential for species- and model-dependent effects.

The second key mechanism of this compound is its ability to suppress the hepatic production of VLDL, the precursor to low-density lipoprotein (LDL).[1][2] By limiting the liver's output of VLDL, this compound indirectly reduces the levels of circulating triglycerides and LDL cholesterol.[1][2] This action is consistent with the observed triglyceride reduction in human studies where direct LPL activation was not detected.[3]

Quantitative Analysis of this compound's Effects

To provide a clear comparison of the available data, the following tables summarize the quantitative findings from key studies on this compound.

Table 1: Effect of this compound on Plasma Lipids in Humans (Type IV Hypertriglyceridemia)

| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change |

| Plasma Triglycerides | - | - | -42% |

| VLDL Triglycerides | - | - | -45% |

| LDL Triglycerides | - | - | -25% |

| HDL Triglycerides | - | - | -25% |

| VLDL Apoprotein E | 15.2 ± 4.9% of VLDL proteins | 11.9 ± 5.9% of VLDL proteins | -21.7% |

Data from a longer-term investigation of stable type IV patients. The initial study on diet-responsive patients showed a 42% reduction in plasma triglycerides without activation of LPL or hepatic lipase.[3][6]

Table 2: Effect of this compound on Post-Heparin Plasma Lipases in Rats with Sucrose-Rich Diet-Induced Hypertriglyceridemia

| Enzyme Activity (μmol glycerol/ml/hr) | Sucrose-Rich Diet (SRD) (Mean ± SEM) | SRD + this compound (Mean ± SEM) | P-value vs SRD |

| Total Triglyceride Lipase (T-TGL) | 5.32 ± 0.34 | 6.39 ± 0.16 | < 0.05 |

| Lipoprotein Lipase (LPL) | 1.61 ± 0.26 | 2.06 ± 0.43 | Not Specified |

| Hepatic Triglyceride Lipase (H-TGL) | 3.71 ± 0.28 | 4.62 ± 0.46 | < 0.05 |

| Monoglyceride Hydrolase (MGH) (μmol glycerol/l/min) | 558 ± 108 | 802 ± 106 | < 0.05 |

Data represents the mean ± SEM from the study.[4]

Visualizing the Pathways

To better illustrate the proposed mechanisms of action and experimental workflows, the following diagrams are provided.

References

- 1. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 5. Effects of this compound and clofibrate on plasma post heparin lipolytic hepatic, extrahepatic and monoglyceride hydrolase activities in rats with hypertriglyceridemia induced by a sucrose rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

Early Clinical Investigations of Tiadenol in Hypertriglyceridemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadenol, chemically identified as bis(hydroxyethylthio) 1-10 decane, emerged as a novel hypolipidemic agent in early clinical studies for the management of hypertriglyceridemia. Its distinct chemical structure, differing from the widely used fibrates, suggested a potentially different mechanism of action in lipid regulation. This technical guide provides an in-depth analysis of the early clinical and pharmacological studies of this compound, focusing on its efficacy in reducing triglyceride levels, the experimental designs of these initial trials, and the proposed mechanisms through which it exerts its lipid-lowering effects.

Efficacy in Lowering Triglycerides

Early clinical investigations consistently demonstrated this compound's effectiveness in reducing elevated triglyceride levels, particularly in patients with Type IV and Type IIb hyperlipoproteinemia. The data from these studies, while not always presented in a standardized format in the available literature, indicate a significant therapeutic effect.

Summary of Quantitative Data from Early Clinical Studies

| Study Cohort | Key Efficacy Endpoints | Reported Percentage Reduction | Lipoprotein Fraction Specifics | Reference |

| Diet-responsive Type IV hypertriglyceridemic patients | Plasma Triglycerides | -42% | Not specified | |

| Stable Type IV hypertriglyceridemic patients (longer-term study) | VLDL-Triglycerides | -45% | Very Low-Density Lipoprotein | |

| LDL-Triglycerides | -25% | Low-Density Lipoprotein | ||

| HDL-Triglycerides | -25% | High-Density Lipoprotein | ||

| VLDL-Apoprotein E | From 15.2 ± 4.9% to 11.9 ± 5.9% of VLDL proteins | Very Low-Density Lipoprotein | ||

| Patients with Type IV and IIb hyperdyslipidemia | Blood Triglyceride Levels | Significant reduction (specific percentage not reported in abstract) | Not specified | [1] |

| Patients with Type IIa and IIb hyperdyslipidemia | Total Cholesterol | Lesser, but noteworthy, reduction (specific percentage not reported in abstract) | Not specified | [1] |

Experimental Protocols in Early Studies

The methodologies of the early this compound studies can be reconstructed from the available abstracts. These studies primarily focused on patient populations with specific dyslipidemia phenotypes.

Reconstructed Experimental Workflow

Key Methodological Aspects:

-

Patient Population : The primary focus was on patients with Type IV hyperlipoproteinemia, characterized by elevated very-low-density lipoprotein (VLDL), and in some studies, Type IIb, which also includes elevated low-density lipoprotein (LDL).[1] Studies differentiated between patients who were responsive to dietary interventions and those who were not.

-

Study Design : At least one study employed a design to test the efficacy of this compound in inhibiting fructose-induced hypertriglyceridemia, a common method to challenge triglyceride metabolism. Longer-term studies were also conducted to assess the effects on stable hypertriglyceridemia.

-

Lipid Analysis : Standard lipid panels measuring total triglycerides and cholesterol were performed. More detailed analyses included the separation of lipoprotein fractions (VLDL, LDL, HDL) to determine the specific effects of this compound on these particles. The apoprotein content of VLDL was also investigated in some instances.

-

Enzyme Activity Assays : To investigate the mechanism of action, the activity of plasma lipoprotein lipase (B570770) and hepatic lipases was measured in some studies.

Proposed Mechanism of Action

A key finding from early research was that this compound's mode of action appeared to be distinct from that of clofibrate (B1669205) and other fibrates. While fibrates primarily act as PPARα agonists, leading to increased lipoprotein lipase synthesis and fatty acid oxidation, this compound's effects were not consistently linked to the activation of plasma and hepatic lipases.

Postulated Signaling and Metabolic Pathways

Based on the available literature, a multi-faceted mechanism of action for this compound has been proposed, focusing on two key areas of lipid metabolism:

-

Enhanced Lipoprotein Lipase (LPL) Activity : One proposed mechanism is the enhancement of LPL activity. LPL is the primary enzyme responsible for the hydrolysis of triglycerides within chylomicrons and VLDL, leading to their clearance from the circulation.[2]

-

Suppression of Hepatic VLDL Production : this compound is also thought to suppress the liver's production and secretion of VLDL particles, which are the main transporters of endogenous triglycerides.[2] By reducing VLDL output, this compound would lower the overall triglyceride load in the bloodstream.

It is noteworthy that in the study of fructose-induced hypertriglyceridemia, the significant reduction in plasma triglycerides was not accompanied by the activation of plasma lipoprotein and hepatic lipases, suggesting that the primary mechanism in that context might be the suppression of VLDL production or another uninvestigated pathway.

Metabolism of this compound

Studies on the metabolism of this compound in humans have shown that it is well-absorbed after oral administration and extensively metabolized by the liver. The primary metabolic pathway involves the oxidation of the thioether sulfur, followed by oxidation or conjugation of the primary alcohol groups. Over 95% of the administered dose is eliminated via the kidneys as metabolites within 48 hours, with very little of the unchanged drug being excreted in the urine. The cytochrome P-450 enzyme system in the liver is key to the metabolism and detoxification of this compound.

Conclusion

The early studies on this compound established it as an effective triglyceride-lowering agent with a mechanism of action that appears to be distinct from the fibrate class of drugs. The quantitative data, although limited in the accessible literature, points to a significant reduction in plasma triglycerides, particularly within the VLDL fraction. The proposed dual mechanism of enhancing lipoprotein lipase activity and suppressing hepatic VLDL synthesis provides a plausible explanation for its clinical effects. Further research to fully elucidate the detailed molecular pathways of this compound's action and to acquire more comprehensive clinical data would be necessary to fully understand its therapeutic potential in the modern management of hypertriglyceridemia.

References

An In-depth Technical Guide on the Molecular Targets of Tiadenol in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadenol, a hypolipidemic agent, has been shown to modulate lipid metabolism within hepatocytes through a multi-faceted mechanism. This technical guide provides a comprehensive overview of the molecular targets of this compound in liver cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid disorders and the development of novel therapeutic agents.

Core Molecular Mechanisms of this compound in Hepatocytes

This compound's primary effects in hepatocytes revolve around the regulation of lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and its subsequent influence on peroxisome proliferation and lipid-metabolizing enzymes. Furthermore, this compound's own metabolism within the hepatocyte involves the cytochrome P450 enzyme system.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key molecular and physiological parameters in hepatocytes, based on available in vivo and in vitro studies.

| Parameter | Organism/System | Treatment Details | Quantitative Change | Reference |

| Plasma Triglycerides | Hypertriglyceridemic Patients | Not specified | -42% | [1] |

| VLDL Triglycerides | Stable Type IV Hyperlipoproteinemia Patients | Not specified | -45% | [1] |

| LDL Triglycerides | Stable Type IV Hyperlipoproteinemia Patients | Not specified | -25% | [1] |

| HDL Triglycerides | Stable Type IV Hyperlipoproteinemia Patients | Not specified | -25% | [1] |

| VLDL Apoprotein E | Stable Type IV Hyperlipoproteinemia Patients | Not specified | -21.7% (from 15.2% to 11.9% of VLDL proteins) | [1] |

Table 1: Effects of this compound on Plasma Lipoprotein Components. This table illustrates the significant impact of this compound on reducing triglyceride levels across various lipoprotein fractions in clinical studies.

| Enzyme/Activity | Tissue | Treatment Details | Fold Increase vs. Control | Reference |

| Peroxisomal β-oxidation | Rat Liver and Intestinal Mucosa | This compound administration | Marked Increase | [2] |

| Cytosolic Long-chain Acyl-CoA Hydrolase | Rat Liver and Intestinal Mucosa | This compound administration | Marked Increase | [2] |

Table 2: Induction of Key Hepatic Enzymes by this compound. This table highlights this compound's role as a peroxisome proliferator, leading to a significant upregulation of enzymes involved in fatty acid oxidation.

Signaling Pathways

The primary signaling pathway activated by this compound in hepatocytes is the PPARα pathway. Upon entering the hepatocyte, this compound binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.

This compound-Induced PPARα Signaling Pathway

Caption: this compound activates the PPARα signaling cascade in hepatocytes.

VLDL Assembly and Secretion Pathway Modulation

This compound's influence extends to the intricate process of Very-Low-Density Lipoprotein (VLDL) assembly and secretion. By activating PPARα, this compound likely modulates the expression of genes involved in this pathway, leading to a reduction in VLDL secretion.

References

- 1. Experimental studies on pharmacology, metabolism and toxicology with this compound-disulfoxide. Dissociation of lipid lowering effects and the induction of peroxisomal and microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of clofibric acid and this compound on cytosolic long-chain acyl-CoA hydrolase and peroxisomal beta-oxidation in liver and extrahepatic tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiadenol: An In-depth Technical Guide on its Role in Reducing VLDL Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol is a hypolipidemic agent that has demonstrated efficacy in reducing plasma triglycerides, particularly in patients with type IV hyperlipoproteinemia. Its primary mechanism of action involves the modulation of Very-Low-Density Lipoprotein (VLDL) metabolism. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its role in VLDL synthesis. It consolidates quantitative data from clinical studies, details experimental protocols, and presents visual diagrams of the proposed mechanisms and workflows to serve as a resource for the scientific community. While this compound shows promise, this guide also highlights the need for further research to elucidate its precise molecular targets and to resolve inconsistencies in the reported mechanisms of action.

Introduction

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the bloodstream, is a significant risk factor for cardiovascular disease. A key player in triglyceride transport is the Very-Low-Density Lipoprotein (VLDL), a lipoprotein particle synthesized and secreted by the liver. The regulation of hepatic VLDL production is a critical target for therapeutic intervention in dyslipidemia. This compound, a bis(hydroxyethylthio)alkane derivative, has emerged as a therapeutic agent with a notable impact on VLDL metabolism. This document aims to provide an in-depth technical analysis of this compound's role in reducing VLDL synthesis, drawing from available clinical and preclinical data.

Mechanism of Action of this compound on VLDL Metabolism

The mechanism of action of this compound in reducing VLDL levels appears to be multifaceted, with evidence suggesting a dual role in both suppressing hepatic VLDL production and enhancing the clearance of triglyceride-rich lipoproteins. However, there are some conflicting findings in the literature that warrant further investigation.

Suppression of Hepatic VLDL Production

A primary proposed mechanism for this compound's lipid-lowering effect is its ability to suppress the hepatic synthesis and secretion of VLDL particles[1]. This leads to a decrease in the flux of triglycerides from the liver into the circulation. The precise intracellular signaling pathway through which this compound exerts this effect has not been fully elucidated in the available literature. However, it is understood that VLDL synthesis is a complex process involving the lipidation of apolipoprotein B-100 (ApoB-100) in the endoplasmic reticulum and Golgi apparatus[2][3]. Key enzymes and proteins involved in this process include microsomal triglyceride transfer protein (MTP) and diacylglycerol O-acyltransferase (DGAT)[2][3]. It is plausible that this compound may interact with one or more of these components to downregulate VLDL assembly and secretion. Further in vitro studies using primary hepatocytes or liver cell lines are necessary to identify the specific molecular targets of this compound within the VLDL synthesis pathway.

Modulation of Lipoprotein Lipase (B570770) Activity

Some sources suggest that this compound enhances the activity of lipoprotein lipase (LPL), the key enzyme responsible for the hydrolysis of triglycerides in VLDL and chylomicrons[1]. Increased LPL activity would lead to more efficient clearance of triglyceride-rich lipoproteins from the circulation, contributing to lower plasma triglyceride levels. However, a notable study in type IV hypertriglyceridemic patients found that the significant reduction in plasma triglycerides was not accompanied by an activation of plasma lipoprotein or hepatic lipases, suggesting a mechanism of action distinct from that of fibrates, which are known LPL activators[4][5]. This discrepancy highlights the need for more definitive studies to clarify the role of this compound in modulating lipase activity.

Effect on Apolipoprotein E (ApoE) in VLDL

A significant finding from a study on type IV patients was that this compound administration led to a reduction of apolipoprotein E (ApoE) in VLDL particles[4][5]. ApoE is a crucial ligand for the receptor-mediated clearance of remnant lipoproteins by the liver. The implications of a reduction in VLDL-ApoE content are not entirely clear and could be interpreted in different ways. It may reflect an alteration in the composition of secreted VLDL particles or a change in the dynamics of ApoE exchange between lipoprotein particles in the plasma.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from a key clinical study investigating the effects of this compound in patients with type IV hyperlipoproteinemia.

Table 1: Effect of this compound on Plasma Lipids and Lipoproteins in Diet-Responsive Type IV Hypertriglyceridemic Patients

| Parameter | Percentage Change from Baseline | Reference |

| Plasma Triglycerides | -42% | [4][5] |

Table 2: Effect of this compound on Lipoprotein Composition in Stable Type IV Hypertriglyceridemic Patients (Longer-Term Investigation)

| Lipoprotein Fraction | Parameter | Percentage Change from Baseline | Initial Value (% of VLDL proteins) | Final Value (% of VLDL proteins) | Reference |

| VLDL | Triglycerides | -45% | - | - | [4][5] |

| VLDL | Apoprotein E | Reduction | 15.2 ± 4.9 | 11.9 ± 5.9 | [4][5] |

| LDL | Triglycerides | -25% | - | - | [4][5] |

| HDL | Triglycerides | -25% | - | - | [4][5] |

Note: The specific dosage and duration of this compound treatment that yielded these results were not explicitly detailed in the abstract of the cited study. One study mentions a short-term treatment with 5 tablets/day of BS 530 (Eulip), but the tablet strength and exact duration are not specified.

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are limited in the publicly available abstracts. However, based on standard methodologies used in lipid research, the following outlines the likely protocols for the key experiments cited.

Clinical Trial in Type IV Hypertriglyceridemic Patients

-

Study Design: The study likely employed a pre-test/post-test design, where lipid and lipoprotein parameters were measured before and after a defined period of this compound administration. The study population consisted of patients diagnosed with type IV hyperlipoproteinemia, who were either responsive or non-responsive to dietary treatment[5].

-

Intervention: The specific dosage and formulation of this compound are not fully detailed in the available abstracts. One study mentions a longer-term investigation in stable type IV patients[5].

-

Lipid and Lipoprotein Analysis:

-

Plasma Triglyceride Measurement: Plasma triglycerides were likely measured using standard enzymatic colorimetric assays.

-

VLDL Isolation: VLDL was likely isolated from plasma by preparative ultracentrifugation, a standard method for separating lipoprotein fractions based on their density.

-

VLDL Triglyceride Measurement: Following isolation, the triglyceride content of the VLDL fraction would be determined using enzymatic assays.

-

Apolipoprotein E Analysis: The apolipoprotein composition of VLDL, including the percentage of apoprotein E, was likely determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by densitometric scanning or by immunoassay techniques such as ELISA.

-

-

Lipase Activity Assays:

-

Post-Heparin Lipolytic Activity: To measure lipoprotein lipase and hepatic lipase activities, a blood sample would be taken after an intravenous injection of heparin. The plasma would then be assayed for lipase activity using a radiolabeled or fluorescently labeled triglyceride substrate.

-

In Vitro Studies on Hepatic VLDL Synthesis (Hypothetical)

To further investigate the molecular mechanism of this compound's effect on VLDL synthesis, a hypothetical in vitro experimental protocol is proposed:

-

Cell Culture: Primary human or rat hepatocytes, or a human hepatoma cell line such as HepG2, would be cultured.

-

Treatment: Cells would be treated with varying concentrations of this compound for different durations.

-

VLDL Secretion Assay:

-

The amount of newly synthesized and secreted VLDL into the culture medium would be quantified. This can be done by measuring the ApoB-100 content in the medium using an ELISA.

-

Alternatively, cells can be metabolically labeled with a radioactive amino acid (e.g., 35S-methionine/cysteine) to label newly synthesized proteins, and the amount of radiolabeled ApoB-100 secreted in the VLDL fraction (isolated by ultracentrifugation of the medium) would be measured.

-

-

Gene and Protein Expression Analysis:

-

Quantitative PCR (qPCR): The mRNA expression levels of key genes involved in VLDL synthesis (e.g., APOB, MTTP, DGAT1, DGAT2) would be measured in this compound-treated and control cells.

-

Western Blotting: The protein levels of ApoB-100, MTP, DGAT1, and DGAT2 would be assessed in cell lysates.

-

Visualizations

Signaling Pathway of VLDL Synthesis and Proposed Action of this compound

Caption: Proposed mechanism of this compound in suppressing hepatic VLDL assembly.

Experimental Workflow for a Clinical Study on this compound

Caption: A generalized workflow for a placebo-controlled clinical trial of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound is an effective triglyceride-lowering agent, with a primary mechanism involving the reduction of VLDL synthesis and/or secretion from the liver. The quantitative data from studies in type IV hyperlipoproteinemic patients are promising, showing a substantial reduction in VLDL triglycerides.

However, several key areas require further investigation to fully understand the therapeutic potential and mechanism of action of this compound:

-

Elucidation of the Molecular Target: The precise molecular target(s) of this compound within the hepatocyte that lead to the suppression of VLDL synthesis remain unknown. In vitro studies are crucial to identify the specific proteins or enzymatic pathways that are modulated by this compound.

-

Clarification of the Role in Lipase Activity: The conflicting reports on this compound's effect on lipoprotein lipase and hepatic lipase activity need to be resolved. Well-controlled studies with robust lipase activity assays are necessary to determine if this compound directly or indirectly influences the catabolism of triglyceride-rich lipoproteins.

-

Dose-Response and Long-Term Efficacy: More detailed clinical trial data, including specific dosages, treatment durations, and long-term follow-up, are needed to establish a clear dose-response relationship and to assess the long-term efficacy and safety of this compound.

-

Impact on VLDL Particle Composition and Function: The finding that this compound reduces the apolipoprotein E content of VLDL warrants further investigation. Studies are needed to understand how changes in VLDL composition induced by this compound affect its metabolism and atherogenicity.

Conclusion

This compound is a hypolipidemic agent with a significant impact on VLDL metabolism, primarily through the suppression of its hepatic production. The available data, though limited in detail, support its efficacy in reducing plasma triglycerides. This technical guide has synthesized the current knowledge on this compound's role in VLDL synthesis, providing a foundation for researchers, scientists, and drug development professionals. Future research focused on elucidating its molecular mechanism and conducting more comprehensive clinical trials will be essential to fully realize the therapeutic potential of this compound in the management of hypertriglyceridemia.

References

- 1. Effects of this compound and clofibrate on plasma post heparin lipolytic hepatic, extrahepatic and monoglyceride hydrolase activities in rats with hypertriglyceridemia induced by a sucrose rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Management of type IV hyperlipoproteinemia. Evaluation of practical clinical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Tiadenol's Hypolipidemic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol is a hypolipidemic agent that has demonstrated efficacy in modulating plasma lipid profiles, particularly in patients with hypertriglyceridemia. This technical guide provides an in-depth overview of the foundational research on this compound's hypolipidemic effects, focusing on its mechanism of action, quantitative impact on lipid parameters, and the experimental protocols utilized in key studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of lipid disorders.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. This compound has been investigated as a therapeutic agent to address dyslipidemia. Understanding its fundamental pharmacological properties is crucial for its potential application in clinical practice and for the development of novel lipid-lowering therapies. This guide summarizes the core scientific findings related to this compound's effects on lipid metabolism.

Mechanism of Action

The primary mechanism of this compound's hypolipidemic effect appears to be centered on the modulation of lipoprotein biosynthesis, distinguishing it from other lipid-lowering agents like fibrates that primarily enhance lipoprotein catabolism.[1]

Key aspects of this compound's mechanism of action include:

-

Inhibition of VLDL Synthesis: this compound is understood to suppress the hepatic production of very-low-density lipoproteins (VLDL).[2] By limiting the liver's output of VLDL, a precursor to low-density lipoprotein (LDL), this compound indirectly contributes to reduced LDL cholesterol levels.[2]

-

No Significant Activation of Lipoprotein Lipase (B570770): Studies have shown that the reduction in plasma triglycerides following this compound administration is not accompanied by the activation of plasma lipoprotein lipase or hepatic lipases.[3] This further supports the hypothesis that its primary action is on lipoprotein synthesis rather than clearance.

-

Modulation of Apolipoprotein E: Research has indicated that this compound administration leads to a significant reduction of apolipoprotein E (ApoE) in VLDL particles.[3]

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of action for this compound in hepatic lipid metabolism.

Caption: Proposed mechanism of this compound in reducing plasma triglycerides.

Quantitative Effects on Lipid Profiles

Clinical studies have quantified the effects of this compound on various lipid parameters. The following tables summarize the reported data from key clinical trials.

Table 1: Effect of this compound on Plasma Lipids in Type IV Hyperlipoproteinemia

| Lipid Parameter | Patient Population | Percentage Change | Reference |

| Plasma Triglycerides | Diet-responsive | -42% | [3] |

| VLDL Triglycerides | Stable | -45% | [3] |

| LDL Triglycerides | Stable | -25% | [3] |

| HDL Triglycerides | Stable | -25% | [3] |

Table 2: Comparative Effects of this compound and Clofibrate on Lipoproteins

| Lipoprotein Parameter | Drug | Patient Population (Phenotype) | Percentage Change | Reference |

| LDL Cholesterol | This compound | Type IIA | -17.6% | [1] |

| HDL Cholesterol | This compound | Type IIB | Increased | [1] |

| VLDL Cholesterol & Triglycerides | This compound | Type IIA & IV | Lowered | [1] |

| LDL Cholesterol | Clofibrate | Type IIA | -4% | [1] |

| VLDL Cholesterol | Clofibrate | All (IIA, IIB, IV) | Lowered | [1] |

| VLDL Triglycerides | Clofibrate | Type IV | Lowered | [1] |

| HDL Cholesterol | Clofibrate | Type IIA | Increased | [1] |

Experimental Protocols

This section outlines the methodologies employed in the clinical trials that form the basis of our understanding of this compound's hypolipidemic effects.

Study 1: Pharmacological Studies on this compound in Type IV Patients

-

Objective: To investigate the efficacy and mechanism of action of this compound in patients with type IV hyperlipoproteinemia.

-

Study Design: The research involved two parts: an initial study on diet-responsive type IV patients with fructose-induced hypertriglyceridemia, and a longer-term investigation on stable type IV patients.

-

Patient Population: Patients diagnosed with Fredrickson type IV hyperlipoproteinemia. The first part included patients responsive to dietary treatment, while the second part focused on stable, diet-refractory patients.

-

Intervention: Administration of this compound. Specific dosage and duration for the longer-term study were not detailed in the abstract.

-

Key Parameters Measured: Plasma triglycerides, lipoprotein lipase activity, hepatic lipase activity, and lipoprotein composition (VLDL, LDL, HDL), including apoprotein E content in VLDL.

-

Analytical Methods: Details of the specific analytical methods used for lipid and lipoprotein analysis were not provided in the abstract.

Study 2: Comparative Trial of this compound and Clofibrate

-

Objective: To compare the effects of this compound and Clofibrate on plasma lipoprotein levels and platelet reactivity in hyperlipoproteinemic patients.

-

Study Design: A sequential treatment trial involving 27 hyperlipoproteinemic patients.

-

Patient Population: Patients with Fredrickson type IIA, IIB, and IV hyperlipoproteinemia.

-

Intervention: Sequential treatment with Clofibrate and this compound. The specific dosages and duration of each treatment period were not detailed in the abstract.

-

Key Parameters Measured: Plasma lipoprotein levels (VLDL, LDL, HDL cholesterol and triglycerides) and platelet reactivity to ADP, adrenaline, and collagen.

-

Analytical Methods: The abstract does not specify the analytical methods used for lipoprotein and platelet function analysis.

Experimental Workflow

The following diagram outlines a general experimental workflow for a clinical trial investigating the efficacy of a hypolipidemic agent like this compound.

Caption: Generalized workflow for a clinical trial of a hypolipidemic agent.

Conclusion

Foundational research indicates that this compound is a hypolipidemic agent with a distinct mechanism of action that primarily involves the inhibition of hepatic VLDL synthesis. Clinical studies have demonstrated its efficacy in reducing plasma triglycerides, particularly in patients with type IV hyperlipoproteinemia, and in lowering LDL cholesterol in type IIA patients. Further research to elucidate the detailed signaling pathways and to conduct large-scale, long-term clinical trials would be beneficial to fully establish its therapeutic potential and safety profile. This guide provides a summary of the core findings to aid researchers and drug development professionals in their understanding of this compound's hypolipidemic properties.

References

- 1. Clofibrate and this compound treatment in hyperlipoproteinemias. A comparative trial of drugs affecting lipoprotein catabolism and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacological studies on this compound in type IV patients. Evidence for a mechanism of action different from other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Tiadenol on Apolipoprotein E Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadenol, a hypolipidemic agent, has demonstrated a notable influence on lipid metabolism, including the modulation of apolipoprotein levels. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on apolipoprotein E (ApoE), a critical protein in lipoprotein metabolism and a key factor in various physiological and pathological processes. This document synthesizes available quantitative data, outlines experimental methodologies, and explores potential signaling pathways involved in the this compound-ApoE interaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, lipidology, and drug development.

Introduction to this compound and Apolipoprotein E

This compound, chemically known as bis(hydroxyethylthio)1,10-decane, is a hypolipidemic agent recognized for its efficacy in reducing plasma triglyceride levels.[1] Its mechanism of action is believed to be distinct from other lipid-lowering drugs of the clofibrate (B1669205) type.[1][2] this compound's therapeutic effects extend to modulating the composition of lipoproteins, which are complex particles responsible for transporting lipids in the bloodstream.

Apolipoprotein E (ApoE) is a crucial protein component of several classes of lipoproteins, including chylomicrons, very-low-density lipoproteins (VLDL), and high-density lipoproteins (HDL). It plays a pivotal role in the transport and clearance of lipids by acting as a ligand for various cell surface receptors, such as the low-density lipoprotein (LDL) receptor. Beyond its role in lipid metabolism, ApoE is involved in neurobiology, immune regulation, and cellular signaling.

The interaction between this compound and ApoE is of significant interest due to the potential therapeutic implications for dyslipidemia and related cardiovascular diseases. Understanding how this compound influences ApoE levels can provide valuable insights into its pharmacological profile and aid in the development of novel therapeutic strategies.

Quantitative Effects of this compound on Apolipoprotein E Levels

A key study investigating the pharmacological effects of this compound in patients with type IV hyperlipoproteinemia revealed a significant impact on the apolipoprotein composition of VLDL. The administration of this compound resulted in a marked reduction of ApoE content within VLDL particles.

| Parameter | Pre-treatment | Post-treatment | Percentage Change |

| Apolipoprotein E (% of VLDL proteins) | 15.2 ± 4.9 | 11.9 ± 5.9 | -21.7% |

Table 1: Effect of this compound on the percentage of apolipoprotein E in VLDL proteins in type IV hyperlipoproteinemia patients. Data are presented as mean ± standard deviation.[1]

In addition to the specific reduction in ApoE, the same study reported significant decreases in triglyceride levels across different lipoprotein fractions following this compound administration:

| Lipoprotein Fraction | Triglyceride Reduction |

| VLDL | -45% |

| LDL | -25% |

| HDL | -25% |

Table 2: Percentage reduction in triglyceride content of VLDL, LDL, and HDL after this compound treatment in stable type IV patients.[1]

Experimental Protocols

Isolation of Very-Low-Density Lipoprotein (VLDL)

A standard method for isolating VLDL from plasma or serum samples in the early 1980s involved sequential ultracentrifugation.

-

Principle: Lipoproteins are separated based on their density. VLDL particles are less dense than other lipoproteins like LDL and HDL.

-

Procedure:

-

Fasting blood samples are collected from subjects in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation at low speed.

-

The plasma density is adjusted to 1.006 g/mL by adding a salt solution (e.g., NaCl/KBr).

-

The adjusted plasma is subjected to ultracentrifugation at a high g-force (e.g., 100,000 x g) for an extended period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).

-

The top layer, containing the floating VLDL particles, is carefully collected.

-

Quantification of Apolipoprotein E in VLDL

Following isolation, the protein composition of the VLDL fraction would be analyzed, likely using polyacrylamide gel electrophoresis.

-

Principle: Proteins are separated based on their molecular weight.

-

Procedure:

-

The isolated VLDL fraction is delipidated using organic solvents (e.g., ethanol/ether mixture) to remove lipids and precipitate the apolipoproteins.

-

The precipitated apolipoproteins are resolubilized in a sample buffer containing a denaturing agent (e.g., sodium dodecyl sulfate (B86663) - SDS) and a reducing agent (e.g., β-mercaptoethanol).

-

The protein samples are loaded onto a polyacrylamide gel.

-

Electrophoresis is performed to separate the different apolipoproteins.

-

The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue).

-

The protein bands corresponding to ApoE are identified based on their known molecular weight.

-

The relative amount of each protein band is quantified using densitometry, which measures the intensity of the stain. The percentage of ApoE relative to the total VLDL protein is then calculated.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound modulates ApoE levels have not been fully elucidated. However, based on its known effects on lipid metabolism, a hypothetical mechanism can be proposed. This compound's primary actions include reducing hepatic triglyceride synthesis and enhancing the activity of lipoprotein lipase (B570770) (LPL).[3] These effects could indirectly influence the expression and secretion of ApoE.

Hypothetical Signaling Pathway

It is plausible that this compound's influence on hepatic lipid homeostasis could indirectly affect the transcriptional regulation of the APOE gene. Key transcription factors involved in lipid metabolism include the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). While no direct interaction between this compound and these pathways has been reported, a reduction in hepatic triglyceride synthesis could alter the cellular lipid milieu, thereby influencing the activity of these transcription factors.

For instance, a decrease in the intracellular pool of certain lipid species could lead to a downstream modulation of LXR or SREBP activity, which in turn could affect the transcription of their target genes, including potentially APOE. Further research is required to validate this hypothetical pathway.

Hypothesized signaling pathway of this compound's influence on ApoE.

Experimental Workflow for Investigating this compound's Mechanism

To further elucidate the mechanism of action of this compound on ApoE levels, a structured experimental workflow is proposed. This workflow combines in vitro and in vivo models to systematically investigate the molecular pathways involved.

Proposed experimental workflow for mechanism of action studies.

Logical Relationship of this compound's Effects on Lipid Metabolism

The observed reduction in ApoE levels in VLDL by this compound is part of a broader spectrum of effects on lipid metabolism. The following diagram illustrates the logical connections between this compound's primary actions and its downstream consequences on lipoprotein profiles.